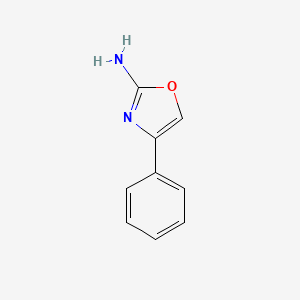

4-Phenyloxazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

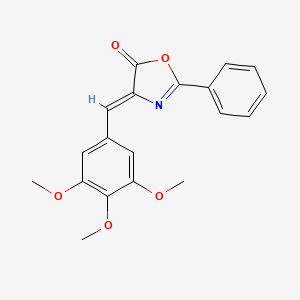

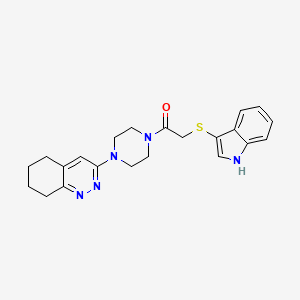

4-Phenyloxazol-2-amine is a chemical compound with the molecular formula C9H8N2O . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 4-Phenyloxazol-2-amine involves a reaction between bromoacetylferrocene and various aryl thioureas, 1-alkylindole-3- or 9-alkylcarbazole-3-carbothioamides . This reaction proceeds efficiently in a deep eutectic solvent (DES) that is, choline chloride/glycerol (ChCl/Gly) at 80°C .Molecular Structure Analysis

The molecular structure of 4-Phenyloxazol-2-amine involves a five-membered oxazole ring with a phenyl group attached . The InChI code for this compound is 1S/C9H8N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H, (H2,10,11) .Chemical Reactions Analysis

Amines, including 4-Phenyloxazol-2-amine, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis

4-Phenyloxazol-2-amine is a solid substance with a molecular weight of 160.18 . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 1.62, indicating its lipophilicity .Applications De Recherche Scientifique

Novel Synthesis Methods

- Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridin-2-one Derivatives : A study by Tu et al. (2007) presents a novel synthesis method for imidazo[1,2-a]pyridin-2-one derivatives using a reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine under microwave irradiation. This method is noted for its convenience and ease of operation.

Diversity-Oriented Synthesis

- Dipeptide Mimetic Compounds : Research by Shi et al. (2011) outlines the diversity-oriented synthesis of dipeptide mimetic compounds containing bioactive molecular skeletons. This method involves microwave-assisted reactions between various 4-arylidene-2-phenyloxazol-5(4H)-ones and a range of amines, leading to structurally diverse dipeptide analogues with potential bioactivities.

Guanidine-Catalyzed Amination Reactions

- Synthesis of α-Aminocinnamamides : A study by Jiang & Tu (2010) describes a guanidine-catalyzed amination reaction for the selective synthesis of new (Z)-α-aminocinnamamides. This method is advantageous due to its short synthetic route, simplicity, and minimal environmental impact.

Nucleophilic Ring-Opening Synthesis

- Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles : Research by Misra & Ila (2010) demonstrates the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template for synthesizing various 2-phenyl-3,4-substituted oxazoles. This process involves nucleophilic ring-opening of oxazolone with different nucleophiles and a subsequent cyclization step.

Antimicrobial Activities

- Antimicrobial Activity of Triazole Derivatives : A study by Bektaş et al. (2007) explores the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines. Some of these compounds exhibited good or moderate antimicrobial activities against tested microorganisms.

Photochemical Activation for Cell Physiology

- Applications in Cell Physiology : Research by Asad et al. (2017) details the photoactivation of tertiary amines linked to a photoremovable protecting group. This method was used to study cell physiology, demonstrating efficient release of bioactive molecules suitable for gene editing and other cellular applications.

Safety and Hazards

The safety information for 4-Phenyloxazol-2-amine indicates that it has the GHS07 signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects would provide insights into the compound’s therapeutic potential and safety profile .

Propriétés

IUPAC Name |

4-phenyl-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRWCCOADRNYMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33119-65-2 |

Source

|

| Record name | 4-phenyl-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2354946.png)

![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)

![N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2354956.png)

![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2354958.png)

![7-Fluoro-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2354961.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2354963.png)